1H-Imidazole, 1-methyl-2-[(phenylmethyl)seleno]-
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Overview
Description
1H-Imidazole, 1-methyl-2-[(phenylmethyl)seleno]- is a unique heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of 1H-Imidazole, 1-methyl-2-[(phenylmethyl)seleno]- can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another approach involves the use of N-heterocyclic carbenes as catalysts, which facilitate the formation of 1,2,4-trisubstituted imidazoles .
Chemical Reactions Analysis
1H-Imidazole, 1-methyl-2-[(phenylmethyl)seleno]- undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to its lower oxidation states.
Common reagents used in these reactions include tert-butylhydroperoxide for oxidation and various reducing agents for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Imidazole, 1-methyl-2-[(phenylmethyl)seleno]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-methyl-2-[(phenylmethyl)seleno]- involves its interaction with molecular targets through its imidazole ring and selenium atom. The imidazole ring can coordinate with metal ions, while the selenium atom can participate in redox reactions. These interactions can modulate various biochemical pathways, making the compound useful in both chemical and biological research .
Comparison with Similar Compounds
1H-Imidazole, 1-methyl-2-[(phenylmethyl)seleno]- can be compared with other imidazole derivatives such as:
1-benzyl-2-methyl-1H-imidazole: Similar in structure but lacks the selenium atom, which may result in different chemical and biological properties.
1-methyl-2-phenyl-1H-imidazole: Another similar compound without the selenium atom, used in various chemical applications.
The presence of the selenium atom in 1H-Imidazole, 1-methyl-2-[(phenylmethyl)seleno]- makes it unique, potentially offering enhanced reactivity and biological activity compared to its non-selenium counterparts.
Properties
CAS No. |
870554-46-4 |
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Molecular Formula |
C11H12N2Se |
Molecular Weight |
251.20 g/mol |
IUPAC Name |
2-benzylselanyl-1-methylimidazole |
InChI |
InChI=1S/C11H12N2Se/c1-13-8-7-12-11(13)14-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
HZLSXDQLDZXROL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1[Se]CC2=CC=CC=C2 |
Origin of Product |
United States |
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